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molecular formula C7H10ClN3 B8553234 4-Amino-6-chloro-2-(n-propyl)pyrimidine

4-Amino-6-chloro-2-(n-propyl)pyrimidine

Cat. No. B8553234
M. Wt: 171.63 g/mol
InChI Key: HAZFBOMBFWOELC-UHFFFAOYSA-N
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Patent
US04565864

Procedure details

To a mixture of 25 ml of methanol and 1.1 g (0.048 mole) of sodium was added 5.1 g (0.030 mole) of 4-amino-6-chloro-2-(n-propyl)pyrimidine, and the resulting mixture was heated at reflux for four days. The mixture was allowed to cool to about 20° C., at which time water and chloroform were added thereto. The layers were separated, and the aqueous layer was extracted with additional chloroform. The organic layers were combined, dried over magnesium sulfate, and evaporated to provide a residue. The residue was recrystallized from cyclohexane with treatment with decolorizing charcoal to provide white solid 4-amino-6-methoxy-2-(n-propyl)pyrimidine, m.p. 97°-99° C. The structural assignment was supported by nuclear magnetic resonance and infrared spectral analyses.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[Na].[NH2:4][C:5]1[CH:10]=[C:9](Cl)[N:8]=[C:7]([CH2:12][CH2:13][CH3:14])[N:6]=1.O>C(Cl)(Cl)Cl>[NH2:4][C:5]1[CH:10]=[C:9]([O:2][CH3:1])[N:8]=[C:7]([CH2:12][CH2:13][CH3:14])[N:6]=1 |^1:2|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Name
Quantity
1.1 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
5.1 g
Type
reactant
Smiles
NC1=NC(=NC(=C1)Cl)CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for four days
Duration
4 d
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide a residue
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from cyclohexane with treatment with decolorizing charcoal

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=C1)OC)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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